MeNH-PEG6-CH2CH2COOtBu
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Overview
Description
The compound MeNH-PEG6-CH2CH2COOtBu is a polyethylene glycol (PEG) derivative that contains a methylamine group and a tert-butyl ester. This compound is often used as a PEG linker in various chemical and biological applications due to its hydrophilic properties and reactivity with carboxylic acids and carbonyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MeNH-PEG6-CH2CH2COOtBu typically involves the following steps:
PEGylation: The process begins with the PEGylation of a suitable precursor, such as a PEG chain with a reactive terminal group.
Methylamine Group Introduction: The methylamine group is introduced through nucleophilic substitution reactions, where a suitable amine precursor reacts with the PEG chain.
Tert-Butyl Ester Formation: The final step involves the esterification of the PEG chain with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large quantities of PEG are reacted with the necessary precursors in industrial reactors.
Purification: The product is purified using techniques such as chromatography to remove any unreacted precursors and by-products.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: MeNH-PEG6-CH2CH2COOtBu can undergo oxidation reactions, particularly at the methylamine group, forming corresponding oxides.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reaction conditions.
Substitution: The methylamine group can participate in nucleophilic substitution reactions with various electrophiles, such as carboxylic acids and carbonyl compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides and aldehydes are commonly used in substitution reactions.
Major Products Formed:
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Amines and alcohols.
Substitution Products: Amides and imines.
Scientific Research Applications
Chemistry: MeNH-PEG6-CH2CH2COOtBu is widely used as a PEG linker in the synthesis of complex molecules, facilitating the attachment of various functional groups.
Biology: In biological research, this compound is used to modify proteins and peptides, enhancing their solubility and stability.
Medicine: In the medical field, this compound is employed in drug delivery systems to improve the bioavailability and reduce the immunogenicity of therapeutic agents.
Industry: Industrially, this compound is used in the production of advanced materials, including hydrogels and nanomaterials, due to its hydrophilic properties.
Mechanism of Action
The mechanism of action of MeNH-PEG6-CH2CH2COOtBu involves its ability to form stable covalent bonds with various functional groups. The methylamine group reacts with carboxylic acids and carbonyl compounds, forming amides and imines, respectively. The tert-butyl ester can be deprotected under acidic conditions, revealing a carboxyl group that can further react with other functional groups.
Comparison with Similar Compounds
NH2-PEG-CH2CH2COOtBu: Similar to MeNH-PEG6-CH2CH2COOtBu but contains an amino group instead of a methylamine group.
MeNH-PEG4-CH2CH2COOtBu: A shorter PEG chain variant with similar functional groups.
Uniqueness: this compound is unique due to its specific PEG chain length (six ethylene glycol units) and the presence of both a methylamine group and a tert-butyl ester. This combination of functional groups and chain length provides a balance of hydrophilicity and reactivity, making it suitable for a wide range of applications.
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41NO8/c1-20(2,3)29-19(22)5-7-23-9-11-25-13-15-27-17-18-28-16-14-26-12-10-24-8-6-21-4/h21H,5-18H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCWEGVAYXXLEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCNC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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